molecular formula C14H15NS B7847211 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B7847211
M. Wt: 229.34 g/mol
InChI Key: IHXJPLDDGSHDKN-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a 2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the 2-methylphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a 2-aminothiophene derivative, the compound can be synthesized through a series of steps including halogenation, nucleophilic substitution, and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow synthesis techniques, which allow for better control over reaction conditions and improved yields, may be employed .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine
  • 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine
  • 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-d]pyridine

Uniqueness

Compared to similar compounds, 4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine offers unique structural features that can influence its reactivity and interactions with biological targets. Its specific arrangement of atoms and substituents can result in distinct electronic properties and binding affinities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-10-4-2-3-5-11(10)14-12-7-9-16-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXJPLDDGSHDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CCN2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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